![molecular formula C14H17FN2O B7541975 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile
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Overview
Description
3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile involves the inhibition of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site of the enzyme. This results in the inhibition of the metabolism of certain drugs, which can lead to increased drug concentrations and potential toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is inhibited. Inhibition of cytochrome P450 enzymes can lead to increased drug concentrations and potential toxicity. This compound has also been shown to have anti-cancer effects, as it inhibits the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile in lab experiments include its potency and specificity as an enzyme inhibitor. However, the complex synthesis method and potential for toxicity limit its use in certain experiments. Careful consideration must be given to the concentration and duration of exposure to this compound.
Future Directions
There are several future directions for the use of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile in scientific research. One area of interest is the study of the effects of this compound on different enzymes and biochemical pathways. Another area of interest is the development of new compounds based on the structure of this compound with improved potency and specificity as enzyme inhibitors. Additionally, the potential anti-cancer effects of this compound warrant further investigation.
Conclusion:
In conclusion, this compound is a potent enzyme inhibitor with significant effects on biochemical and physiological processes. Its complex synthesis method and potential for toxicity limit its use in certain experiments, but it remains an important tool in scientific research. Further investigation into its mechanism of action and potential applications is warranted.
Synthesis Methods
The synthesis of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile involves a multi-step process. The starting material is 4-fluorobenzonitrile, which is reacted with 2,2-dimethylmorpholine to form an intermediate product. This intermediate is then reacted with a suitable reagent to produce the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile is widely used in scientific research as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. This compound has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[(2,2-dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-14(2)10-17(5-6-18-14)9-12-7-11(8-16)3-4-13(12)15/h3-4,7H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUBUURGJUAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC2=C(C=CC(=C2)C#N)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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